cyclosporin A - 59865-13-3

cyclosporin A

Catalog Number: EVT-242573
CAS Number: 59865-13-3
Molecular Formula: C62H111N11O12
Molecular Weight: 1202.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cyclosporin A is a cyclic undecapeptide [], meaning it consists of eleven amino acids joined in a ring. It is classified as a calcineurin inhibitor [] and is produced by the fungus Tolypocladium inflatum []. Cyclosporin A plays a critical role in scientific research, particularly in understanding cellular processes and developing models for immunological studies.

Future Directions
  • Targeted delivery systems: Enhancing the delivery of cyclosporin A specifically to the site of action could improve efficacy and minimize side effects. Research into novel drug delivery systems, such as nanoparticles [], is crucial.

Cyclosporin B

Compound Description: Cyclosporin B is a cyclic undecapeptide, structurally similar to cyclosporin A, that acts as an immunosuppressant by inhibiting calcineurin activity . It also exhibits antifungal properties .

Cyclosporin C

Compound Description: Cyclosporin C, a cyclic undecapeptide, is another structural analog of cyclosporin A with immunosuppressive activity due to its calcineurin inhibitory properties . It also exhibits antifungal properties .

Relevance: Cyclosporin C is closely related to cyclosporin A, differing only in the amino acid at position 2 . While both compounds demonstrate immunosuppressive activity, cyclosporin C's lower potency compared to cyclosporin A limits its clinical use.

Cyclosporin D

Compound Description: Cyclosporin D is a cyclic undecapeptide and a structural analog of cyclosporin A with immunosuppressive activity . Like cyclosporin A, it inhibits calcineurin, but with lower potency .

Cyclosporin E

Compound Description: Cyclosporin E is a cyclic undecapeptide and a structural analog of cyclosporin A. It differs from cyclosporin A by the absence of a methyl group on the nitrogen atom of the amino acid at position 1 .

Relevance: Cyclosporin E is a N-demethylated congener of cyclosporin A . Its immunosuppressive activity and potency relative to cyclosporin A require further investigation.

Cyclosporin F

Compound Description: Cyclosporin F, also known as deoxycyclosporin A, is a cyclic undecapeptide closely related to cyclosporin A . It differs from cyclosporin A by the absence of an oxygen atom on the β-carbon atom of the amino acid at position 8.

Relevance: Cyclosporin F is a deoxy derivative of cyclosporin A . The impact of this structural change on its immunosuppressive activity and potency compared to cyclosporin A needs further research.

Cyclosporin G

Compound Description: Cyclosporin G is a cyclic undecapeptide that acts as an immunosuppressant through calcineurin inhibition . It also exhibits antifungal properties .

Cyclosporin H

Compound Description: Cyclosporin H is a cyclic undecapeptide and an epimer of cyclosporin A, differing in the configuration of the amino acid at position 11 .

Relevance: Cyclosporin H is an epimeric form of cyclosporin A, containing N-methyl-D-valine at position 11 instead of N-methyl-L-valine . The influence of this change on its immunosuppressive activity and potency compared to cyclosporin A remains to be fully elucidated.

Cyclosporin I

Compound Description: Cyclosporin I is a cyclic undecapeptide and a structural analog of cyclosporin A . It differs from cyclosporin D by the absence of a methyl group on the nitrogen atom of the amino acid at position 1.

Relevance: As a N-demethylated congener of cyclosporin D, cyclosporin I's immunosuppressive activity and potency relative to cyclosporin A necessitate further investigation .

Tacrolimus (FK506)

Compound Description: Tacrolimus is a macrolide immunosuppressant that binds to FK506-binding protein (FKBP12), forming a complex that inhibits calcineurin activity . This mechanism suppresses T-cell activation and interleukin-2 production.

Fluorescent Cyclosporin Analogue

Compound Description: This synthetic analogue of cyclosporin A contains a fluorescent tag, enabling its visualization and tracking within cells and tissues . It retains the ability to bind to P-glycoprotein, a multidrug efflux transporter.

Relevance: The fluorescent cyclosporin analogue serves as a valuable tool to study the transport mechanisms of cyclosporin A, specifically its interaction with P-glycoprotein, and how it influences the drug's pharmacokinetic properties .

Overview

Cyclosporin A is a cyclic polypeptide that was first discovered in the 1970s as a product of the fungus Tolypocladium inflatum. It is primarily recognized for its immunosuppressive properties, making it a critical component in organ transplantation and autoimmune disease management. Cyclosporin A acts by inhibiting T-cell activation, thereby preventing the immune system from rejecting transplanted organs.

Source

The primary source of cyclosporin A is the fungus Tolypocladium inflatum, which produces this compound as a secondary metabolite. The fermentation of this fungus in controlled laboratory environments has been optimized to enhance yield and purity. Recent studies have also explored using agro-industrial waste as a substrate for fermentation, demonstrating a sustainable approach to cyclosporin A production .

Classification

Cyclosporin A belongs to the class of compounds known as cyclic undecapeptides. It consists of 11 amino acids, with several N-methylated residues contributing to its unique structure and biological activity. Its classification can be further detailed as follows:

  • Chemical Class: Cyclic peptides
  • Molecular Formula: C₆₅H₈₁N₁₁O₁₂
  • Molecular Weight: Approximately 1202.6 g/mol
Synthesis Analysis

Methods

The synthesis of cyclosporin A can be achieved through two primary methodologies: biosynthesis via fermentation and chemical synthesis.

  1. Biosynthesis: This method involves cultivating Tolypocladium inflatum under specific conditions to maximize cyclosporin A production. The fermentation process typically includes:
    • Cultivation in nutrient-rich media.
    • Extraction using solvents like ethyl acetate.
    • Purification through techniques such as high-performance liquid chromatography (HPLC) and fast protein liquid chromatography (FPLC) .
  2. Chemical Synthesis: Recent advances have explored total synthesis routes involving microwave-mediated reactions and isonitrile couplings to form the complex structure of cyclosporin A. This method allows for greater control over the synthesis process but is often more complex than biosynthetic methods .

Technical Details

In biosynthetic methods, after fermentation, the extraction process involves mixing the culture with organic solvents, followed by centrifugation and purification steps to isolate cyclosporin A in high purity . In chemical synthesis, various coupling reactions are employed to construct the peptide backbone systematically.

Molecular Structure Analysis

Structure

Cyclosporin A's structure is characterized by a cyclic arrangement of amino acids with several N-methyl groups that contribute to its conformational stability. The cyclic nature enhances its bioactivity by allowing specific interactions with target proteins.

Data

  • Structural Formula: The structure can be represented as follows:
C65H81N11O12\text{C}_{65}\text{H}_{81}\text{N}_{11}\text{O}_{12}
  • Nuclear Magnetic Resonance Spectroscopy: Techniques such as nuclear magnetic resonance spectroscopy have been utilized to confirm the structural integrity of cyclosporin A during purification processes .
Chemical Reactions Analysis

Cyclosporin A undergoes various chemical reactions, particularly in its biosynthetic pathway where it is assembled through multiple enzymatic steps catalyzed by cyclosporin synthetase. This enzyme facilitates over 40 reaction steps, including:

  • Activation of amino acids.
  • Formation of peptide bonds.
  • Specific N-methylation reactions which are crucial for its final structure .

These reactions highlight the complexity and precision required in both natural biosynthesis and synthetic approaches.

Mechanism of Action

Cyclosporin A exerts its immunosuppressive effects primarily by inhibiting calcineurin, a calcium-dependent phosphatase involved in T-cell activation. The mechanism can be summarized as follows:

  1. Binding: Cyclosporin A binds to cyclophilin, a cytosolic protein.
  2. Inhibition: The cyclosporin A-cyclophilin complex inhibits calcineurin activity.
  3. Effect on T-cells: This inhibition prevents dephosphorylation of nuclear factor of activated T-cells (NFAT), thereby blocking the transcription of interleukin-2 and other cytokines essential for T-cell activation.

This mechanism underscores its importance in preventing organ transplant rejection and treating autoimmune disorders .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Cyclosporin A is typically presented as a white to off-white powder.
  • Solubility: It is soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Cyclosporin A is stable under acidic conditions but may degrade under alkaline conditions or prolonged exposure to light.
  • Melting Point: The melting point ranges around 100–105 °C.

Relevant analytical methods such as HPLC are employed to assess purity and concentration during production processes .

Applications

Cyclosporin A has significant applications in various fields:

  1. Medical Uses:
    • Primarily used as an immunosuppressant in organ transplantation (e.g., kidney, liver).
    • Treatment for autoimmune diseases such as rheumatoid arthritis and psoriasis.
  2. Research Applications:
    • Used extensively in cellular biology to study T-cell signaling pathways.
    • Investigated for potential therapeutic uses beyond immunosuppression, including neuroprotection and anti-inflammatory effects.
  3. Agricultural Uses:
    • Research into its potential use as a biopesticide due to its antifungal properties .
Biosynthesis & Microbial Production of Cyclosporin A

Nonribosomal Peptide Synthetase (NRPS) Systems in Tolypocladium inflatum

Cyclosporin A (CyA) biosynthesis in Tolypocladium inflatum is mediated by a 1.7-MDa multidomain NRPS enzyme, cyclosporin synthetase (CySyn). This megasynthetase comprises 11 modules, each activating and incorporating a specific amino acid into the cyclic undecapeptide structure. The simA gene cluster (45.8 kb) encodes CySyn and coordinates with auxiliary genes, including a polyketide synthase (simG) responsible for synthesizing the unusual amino acid (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt) [2] [6]. Module duplication events in the simA evolutionary pathway enabled functional diversification, with adenylation (A) domains exhibiting 34–67% sequence homology to those in other antifungal peptide synthetases like beauvericin and destruxin systems [6].

RNA-Seq transcriptomics confirms co-regulation of simA with cluster-localized cyclophilin (simC) and transporter (simD) genes during CyA production. The biosynthetic cluster is lineage-specific, showing no evidence of horizontal gene transfer from bacteria or other fungi [6].

Table 1: CySyn Module-AA Specificity and Domain Architecture

ModuleAmino AcidDomain OrganizationKey Modifications
1BmtC-A-PCP-MTMethylation
2L-AlaC-A-PCPNone
3L-MeLeuC-A-PCP-MTMethylation
4L-ValC-A-PCPNone
5L-OHLeuC-A-PCP-EHydroxylation
6L-AlaC-A-PCPNone
7D-AlaC-A-PCP-REpimerization
8L-MeLeuC-A-PCP-MTMethylation
9L-MeLeuC-A-PCP-MTMethylation
10L-MeValC-A-PCP-MTMethylation
11L-ValC-A-PCP-TECyclization

Abbreviations: C (condensation), A (adenylation), PCP (peptidyl carrier protein), MT (methyltransferase), E (epimerization), R (reductase), TE (thioesterase) [2] [6]

Genetic Engineering for Enhanced Cyclophilin Binding Affinity

Cyclophilin A (CypA), a cytosolic peptidyl-prolyl isomerase, is the primary cellular target for CyA. The CyA-CypA complex inhibits calcineurin phosphatase, blocking T-cell activation. Structural studies reveal CypA’s β-barrel fold (8 antiparallel strands) contains a hydrophobic pocket that binds CyA via key residues:

  • Trp121: π-stacking with CyA’s MeBmt side chain
  • Arg55: Hydrogen bonding to carbonyl groups at residues 9/10
  • Phe60/Phe113: Van der Waals contacts with methylated residues [5] [7]

Site-directed mutagenesis of CyA’s Bmt moiety (position 1) enhances CypA binding affinity. N-methylation modifications at positions 4, 6, 9, 10, and 11 optimize steric complementarity within the binding pocket. Alanine racemase (simB) knockout strains eliminate D-Ala incorporation (position 8), reducing immunosuppressive activity by >95%, confirming its necessity for conformational locking [2] [7].

Agro-Industrial Waste Valorization in Submerged Fermentation Optimization

Dairy sludge—a nitrogen-rich byproduct (6–8% N, 4.7% lactose)—serves as a low-cost substrate for T. inflatum fermentation. Optimized media containing 46.47% carbon (1:1 dairy sludge:glucose) and 9.56% nitrogen (1:1 malt extract:ammonium sulfate) yield 578 mg/L CyA after purification—a 73% increase over standard media [1].

Table 2: Fermentation Performance on Alternative Carbon Sources

Carbon SourceConcentration (%)CyA Yield (mg/L)Biomass (g/L)
Glucose398.5 ± 3.27.6 ± 0.3
Glycerol367.2 ± 2.15.8 ± 0.2
Sucrose372.4 ± 2.86.1 ± 0.4
Dairy sludge23.2334 ± 1114.3 ± 0.5

Data from 7-day fermentations at pH 6.0, 120 rpm [1] [10]

Critical parameters include:

  • pH 5.7: Maximizes Bmt synthesis efficiency
  • Ultrasound treatment (30% pressure, 5 min pulse): Disrupts hyphae to release intracellular CyA
  • Ethyl acetate extraction: Achieves 456 mg/L CyA from fermented broth [1]

Cyclosporin Synthetase (CySyn) Multienzyme Complex Architecture

CySyn’s 11 modules contain 45 catalytic domains, including:

  • Adenylation (A) domains: Recognize specific amino acids via 8–10 residue binding pockets (e.g., Asp235/Arg236 for Bmt activation)
  • Methyltransferase (MT) domains: S-adenosylmethionine-dependent methylation of L-Leu/L-Val at modules 3, 8, 9, 10
  • Epimerization (E) domain: Converts L-Ala to D-Ala at module 7
  • Thioesterase (TE) domain: Macrocyclization via nucleophilic attack by Thr2 on the C11-loaded thioester [2] [6]

The 3D organization features a “V-shaped” quaternary structure, with N-terminal (modules 1–6) and C-terminal (modules 7–11) arms converging at the TE domain. Intermodular communication domains (COM) facilitate peptide transfer between PCP sites. Disruption of COM1-2 linker regions abrogates cyclization, confirming processive synthesis [6].

Post-Translational Modification Mechanisms in Cyclic Undecapeptide Formation

Bmt biosynthesis requires three dedicated enzymes:

  • SimG (PKS): Generates (R)-3-hydroxy-4-methyloctanoic acid via malonyl-CoA extension
  • SimI (transaminase): Converts PKS product to β-keto acid
  • SimJ (reductase): Forms Bmt’s chiral center through NADPH-dependent reduction [2]

Cyclization is catalyzed by the TE domain through a two-step mechanism:

  • Cyclization: Intramolecular nucleophilic attack by Thr2’s hydroxyl on the C11-PCP thioester
  • Release: Hydrolysis of the thioester bond yields cyclic undecapeptidePost-assembly hydroxylation at position 5 (L-OHLeu) occurs via cytochrome P450 monooxygenase simH, increasing solubility and target affinity [2] [6].

Table 3: Key PTMs and Catalytic Residues

ModificationEnzymeCatalytic ResiduesCo-substrate
Bmt synthesisSimG (PKS)Cys169, His303, Asn336Malonyl-CoA
N-methylationMT domainsAsp242, Lys295S-adenosylmethionine
L- to D-AlaEpimeraseCys743, His874None
CyclizationThioesteraseSer37, Asp154, His258None

Abbreviations: PKS (polyketide synthase), MT (methyltransferase) [2] [6]

Properties

CAS Number

59865-13-3

Product Name

cyclosporin A

IUPAC Name

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(E,1S,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

Molecular Formula

C62H111N11O12

Molecular Weight

1202.6 g/mol

InChI

InChI=1S/C62H111N11O12/c1-25-27-28-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-48(74)68(19)44(29-34(3)4)55(78)66-49(38(11)12)61(84)69(20)45(30-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(31-36(7)8)59(82)71(22)47(32-37(9)10)60(83)72(23)50(39(13)14)62(85)73(51)24/h25,27,34-47,49-52,75H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b27-25+/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50+,51+,52+/m1/s1

InChI Key

PMATZTZNYRCHOR-NSJDOISKSA-N

SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

Solubility

Slightly soluble (NTP, 1992)
Slightly soluble in water and saturated hydrocarbons; very soluble in methanol, acetone, and diethyl ether
Sol in chloroform

Synonyms

Ciclosporin
CsA Neoral
CsA-Neoral
CsANeoral
CyA NOF
CyA-NOF
Cyclosporin
Cyclosporin A
Cyclosporine
Cyclosporine A
Neoral
OL 27 400
OL 27-400
OL 27400
Sandimmun
Sandimmun Neoral
Sandimmune

Canonical SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

Isomeric SMILES

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.